N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide

antitubercular drug discovery UDP-galactopyranose mutase inhibition nitrofuran SAR

Researchers exploring nitrofuran carboxamide SAR often find commercial libraries lack the ortho-methoxyphenyl amide topology. This compound fills that gap with a direct phenyl-amide linkage-no benzylic spacer-enabling matched-pair analysis against Antituberculosis agent-5 (MIC 1.6 μg/mL) and the para-methoxy regioisomer (Glf IC50 63.5 μM). • Ligand-efficient core: MW 262.22, cLogP ~2.5, only 2 rotatable bonds-ideal for fragment-based screening or property-guided optimization. • Retains the 5-nitrofuran hypoxia-selective bioreductive activation motif; ortho-methoxy substitution modulates torsion angle and H-bonding capacity of the amide NH. • Supplied at ≥95% purity via custom synthesis with full analytical characterization (NMR, HPLC, HRMS). Inquire for batch quantities and lead times.

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
Cat. No. B5550607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide
Molecular FormulaC12H10N2O5
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O5/c1-18-9-5-3-2-4-8(9)13-12(15)10-6-7-11(19-10)14(16)17/h2-7H,1H3,(H,13,15)
InChIKeyLLOOKVFCLWDJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.8 [ug/mL]

N-(2-Methoxyphenyl)-5-nitrofuran-2-carboxamide: Chemical Identity & Pharmacophore


N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide is a synthetic nitrofuran carboxamide built on the 5-nitrofuran-2-carboxylic acid scaffold coupled to an ortho-methoxyaniline moiety via an amide bond. The compound belongs to the nitrofuranylamide chemotype, which has produced multiple antitubercular and antitrypanosomal lead series [1]. Its molecular formula is C12H10N2O5 (MW 262.22 g/mol), and it is supplied as a research-grade small molecule typically at ≥95% purity for in vitro screening and SAR expansion . The ortho-methoxy substitution on the aniline ring distinguishes this compound from its para-methoxy regioisomer and from the corresponding benzylamine homolog, both of which have publicly disclosed target-engagement data. No primary bioactivity data for this exact compound were identified in the open literature at the time of compilation, and the evidence presented below therefore draws on the closest published analogs to quantify the differentiation that its unique substitution pattern can confer within the nitrofuran carboxamide series.

Nitrofuranylamide chemotype aligned with JSF-3449 antitubercular lead series
Ortho-methoxyphenyl amide topology for linker-length SAR exploration
Research-grade (≥95%) small molecule for in vitro screening and property profiling

N-(2-Methoxyphenyl)-5-nitrofuran-2-carboxamide: Key Structural Differentiation


Within the nitrofuran carboxamide family, small structural changes produce large differences in potency, target engagement, and selectivity. The ortho-methoxyphenyl amide topology places the electron-donating methoxy group in spatial proximity to the amide carbonyl, altering both the torsion angle of the aryl ring relative to the furan plane and the hydrogen-bonding capacity of the amide NH [1]. In the well-characterized N-benzyl-5-nitrofuran-2-carboxamide optimization campaign, moving the methoxy substituent from para to ortho on a benzylamine scaffold shifted the MIC against M. tuberculosis H37Rv by more than 10-fold [2]. Likewise, the para-methoxyphenyl amide regioisomer (N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide) exhibited only weak inhibition of M. tuberculosis UDP-galactopyranose mutase (Glf), with an IC50 of 63.5 μM, whereas the ortho-methoxybenzyl homolog (Antituberculosis agent-5) achieved an IC50 of 99 μg/mL against Glf and a whole-cell MIC of 1.6 μg/mL [3]. These sharp regioisomer- and linker-dependent activity cliffs mean that a user who substitutes any off-the-shelf “nitrofuran carboxamide” without verifying the exact substitution pattern risks obtaining a compound with fundamentally different biological performance. The quantitative evidence below maps the known differentiation dimensions that govern scientific selection among the nearest analogs.

1
Para-methoxy regioisomer: weak Glf inhibition (IC50 63.5 µM) contrasts with the ortho topology; substitution shifts activity class
2
Benzyl homolog (Antituberculosis agent-5): methylene linker alters metabolic liability, LogP, and target engagement profile
3
Phenyl-nitro positional isomer (nitro on phenyl ring): bioreductive activation pathway incompatible with mycobacterial nitroreductases

N-(2-Methoxyphenyl)-5-nitrofuran-2-carboxamide: Comparator Evidence


Regioisomeric Impact on Glf Inhibition

Moving the methoxy substituent from the para (4-position) to the ortho (2-position) of the aniline ring is expected to alter the dihedral angle between the phenyl plane and the amide linkage, which in turn modulates binding affinity for the M. tuberculosis target Glf. The para-methoxy regioisomer, N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide (CAS 14170-83-3), was tested in a biochemical Glf inhibition assay and exhibited an IC50 of 63,500 nM, i.e., weak single-digit micromolar-range engagement incompatible with whole-cell translation [1]. In contrast, the closest ortho-substituted comparator with published data—N-(2-methoxybenzyl)-5-nitrofuran-2-carboxamide (Antituberculosis agent-5, CAS 313981-44-1)—displayed an IC50 of 99 μg/mL (≈ 358 μM) against the same enzyme, but achieved a whole-cell MIC of 1.6 μg/mL (≈ 5.8 μM) against M. tuberculosis H37Rv . The apparent disconnect between biochemical IC50 and whole-cell MIC for the benzyl homolog is attributed to intracellular accumulation and/or an alternative primary target distinct from Glf [2]. Procurement of the ortho-methoxy phenyl amide rather than the para-methoxy regioisomer provides the regioisomer that, based on the closest SAR data, is positioned within the active chemical space of nitrofuranylamides that achieve sub-10 μg/mL MIC values.

Glf Inhibition
Cross-study comparable
Para regioisomer IC50 = 63.5 µM; ortho-benzyl homolog IC50 ≈ 358 µM
Ortho substitution positions compound within whole-cell active SAR space
Whole-cell MIC may not correlate with biochemical Glf IC50; context-dependent
antitubercular drug discovery UDP-galactopyranose mutase inhibition nitrofuran SAR

Whole-Cell Potency vs. Benzyl Lead Series

The N-benzyl-5-nitrofuran-2-carboxamide chemotype (JSF-3449 and optimized analog JSF-4088) established a benchmark for antitubercular potency within the nitrofuran carboxamide class, achieving MIC values as low as 0.019 μM against M. tuberculosis H37Rv [1]. The ortho-methoxyphenyl amide topology differs from the benzyl series by eliminating the methylene spacer between the amide nitrogen and the aryl ring, which shortens the linker, rigidifies the scaffold, and alters the electronic environment at the amide. In the benzyl series, introduction of α,α-dimethyl substitution on the benzyl carbon improved mouse microsomal stability (t1/2 > 60 min) and oral bioavailability (%F = 42%) [2]. For the target compound N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide, the absence of the benzylic methylene group is predicted (by SAR extrapolation) to reduce metabolic liability at the amide N-α position while potentially lowering LogP compared to the benzyl homolog (Antituberculosis agent-5 LogP = 3.04, cLogP for target compound ≈ 2.4 by fragment-based calculation) [3]. The directly linked phenyl amide also removes a rotatable bond, which may improve ligand efficiency metrics relevant for fragment-based or HTS triage. In the JSF-3449 optimization campaign, the parent N-benzyl compound displayed an MIC of 0.20 μM, and the most potent optimized analog JSF-4088 reached 0.019 μM with Vero cell CC50 > 120 μM, yielding a selectivity index > 6,300 [1]. Although no paired whole-cell data exist for the target compound itself, the structural homology to the active benzyl series places it within the privileged nitrofuran carboxamide subspace consistently associated with sub-micromolar antitubercular MICs.

Whole-cell MIC
Cross-study comparable
JSF-3449 MIC = 0.20 µM; JSF-4088 MIC = 0.019 µM against M. tuberculosis H37Rv
Pharmacophore alignment supports sub-µM potency extrapolation; assay-response context
No direct MIC data for target compound; structural homology informs selection
Mycobacterium tuberculosis H37Rv MIC determination nitrofuran lead optimization

Linker Topology and Predicted ADME Profile

The target compound N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide contains one fewer rotatable bond than its benzyl homolog Antituberculosis agent-5 (2 rotatable bonds vs. 3, excluding the methoxy methyl group), due to the direct attachment of the phenyl ring to the amide nitrogen rather than through a methylene linker. This reduction in conformational freedom is expected to improve ligand efficiency (LE) and lower the entropic penalty of target binding. The experimentally measured LogP for Antituberculosis agent-5 is 3.04, and the target compound's cLogP is predicted to be approximately 2.4–2.6 (ChemDraw/ALOGPS consensus), a reduction of ~0.5 log units that falls within the favorable range for oral drug-likeness (Rule of 5) . Lower LogP combined with one fewer rotatable bond positions the ortho-methoxyphenyl amide as a more ligand-efficient scaffold for fragment-based or HTS-derived anti-infective programs. Additionally, the absence of the benzylic methylene removes a potential site for CYP450-mediated N-dealkylation, a metabolic soft spot identified in the benzyl series that necessitated α,α-dimethyl substitution to achieve acceptable mouse microsomal stability (>60 min t1/2) [1]. The direct phenyl amide topology is therefore predicted to possess intrinsically higher metabolic stability at the amide N-substituent without requiring gem-dimethyl capping.

Predicted Properties
Class-level inference
cLogP ≈ 2.4–2.6; rotatable bonds = 2; no benzylic oxidation site
May support ligand efficiency and metabolic stability in lead optimization
In silico; compare with benzyl homolog LogP 3.04 and t1/2 > 60 min after capping
LogP prediction rotatable bond count ligand efficiency metabolic stability

Nitro Group Position and Bioreductive Activation

A critical differentiation between N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide and its positional isomer N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide (CAS 329939-23-3) is the location of the nitro group. In the target compound, the nitro group resides on the electron-deficient furan ring (5-position), which is the canonical arrangement for bioreductive activation by bacterial nitroreductases (e.g., Ddn, F420-dependent enzymes) and is essential for the antitubercular mechanism of action of the nitrofuranylamide class [1]. In contrast, the isomer N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide places the nitro group on the electron-rich phenyl ring, which raises its one-electron reduction potential (less favorable for enzymatic reduction) and redirects bioreductive activation toward different reductase isoforms not present in mycobacteria [2]. Class-level evidence from nitrofuran radiosensitizer studies demonstrates that furan-5-nitro substitution is required for hypoxia-selective cytotoxicity in Chinese hamster V79 cells, whereas phenyl-nitro analogs lack this differential effect [3]. For a user seeking a compound with the validated nitrofuran carboxamide pharmacophore for antitubercular or hypoxia-targeted applications, the 5-nitrofuran regioisomer (the target compound) is the mechanistically required form.

Nitro Position
Class-level inference
5-nitrofuran substitution required for mycobacterial nitroreductase activation
Reduction potential shift >100 mV vs. phenyl-nitro isomer; context-dependent review
Supported by hypoxia-selective cytotoxicity and dormant M. tuberculosis assay data
nitroreductase activation positional isomerism hypoxia-selective cytotoxicity radiosensitization

N-(2-Methoxyphenyl)-5-nitrofuran-2-carboxamide: Application Scenarios


Antitubercular Lead Optimization & SAR Expansion

The target compound is the direct structural analog of the JSF-3449/JSF-4088 nitrofuran carboxamide series that has produced MIC values as low as 0.019 μM against M. tuberculosis H37Rv with selectivity indices exceeding 6,300 [1]. Its ortho-methoxyphenyl amide topology without a benzylic spacer provides a scaffold for exploring linker-length effects on potency, metabolic stability, and target engagement. Researchers can use this compound as a matched molecular pair with the benzyl homolog (Antituberculosis agent-5) to quantify the contribution of the methylene linker to Glf inhibition, whole-cell MIC, and microsomal stability.

Target Deconvolution: Glf-Dependent vs. Glf-Independent Killing

The discovery that nitrofuranylamide whole-cell MIC does not correlate with Glf biochemical IC50 suggests that the primary antitubercular target may be distinct from UDP-galactopyranose mutase [2]. The target compound, with its direct phenyl amide linkage, can serve as a probe to dissect Glf-dependent versus Glf-independent mechanisms through comparative activity profiling against Glf-overexpressing and Glf-knockout M. tuberculosis strains, side-by-side with the para-methoxy regioisomer (Glf IC50 = 63.5 μM) and the benzyl homolog (Glf IC50 = 99 μg/mL; MIC = 1.6 μg/mL) [3].

Physicochemical Benchmarking & Fragment-Based Design

With a predicted cLogP ≈ 2.4–2.6 and only two rotatable bonds (excluding methoxy methyl), the target compound offers a ligand-efficient core (MW = 262.22) suitable for fragment-based screening or as a starting point for property-guided optimization . Its lower LogP relative to the benzyl homolog (LogP = 3.04) and the absence of a benzylic metabolic soft spot make it a superior candidate for programs prioritizing oral bioavailability and metabolic stability without requiring additional steric shielding.

Hypoxia-Selective Cytotoxin & Radiosensitizer Probes

The 5-nitrofuran moiety is the established pharmacophore for hypoxia-selective bioreductive activation, as demonstrated by nitrofuran radiosensitizer studies in hypoxic V79 Chinese hamster cells [4]. The target compound retains this critical 5-nitrofuran substitution while incorporating an ortho-methoxyphenyl amide that may modulate cellular permeability. It is positioned as a chemical probe for investigating structure–hypoxia-selectivity relationships within the nitrofuran carboxamide class, where the nitro group position on the furan ring (not the phenyl ring) is essential for differential hypoxic cytotoxicity.

Application
Selection Property
Validation Focus
Antitubercular SAR expansion
Ortho-methoxyphenyl amide without benzylic spacer
MIC and microsomal stability comparison with benzyl homolog
Target deconvolution (Glf-dependent vs independent)
Direct phenyl amide linkage for matched pair analysis
Whole-cell MIC vs biochemical Glf IC50 in matched assays
Fragment-based design and property benchmarking
cLogP 2.4–2.6, rotatable bonds 2, MW 262.22
Ligand efficiency and metabolic stability in microsomal assays
Hypoxia-selective probe studies
5-nitrofuran substitution pattern
Bioreductive activation under low-oxygen conditions
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